N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl group, a nitrophenyl group, and a carbamothioyl group. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA typically involves multiple steps. One common synthetic route includes the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-nitrophenyl isothiocyanate to yield the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, where nucleophiles like amines or thiols replace the nitro group.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .
Scientific Research Applications
1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound exhibits antimicrobial activity and is investigated for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, the compound binds to bacterial enzymes, inhibiting their function and leading to cell death. In anticancer research, it targets enzymes involved in DNA replication and repair, thereby preventing cancer cell growth and inducing apoptosis.
Comparison with Similar Compounds
1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-Ethyl-N-[(2-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide: This compound has a similar structure but with a different position of the nitro group, which can lead to variations in its chemical reactivity and biological activity.
1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-3-carboxamide: The position of the carboxamide group is different, which can affect its binding affinity to molecular targets and its overall stability.
The uniqueness of N-[(1-ETHYL-1H-PYRAZOL-4-YL)CARBONYL]-N'-(4-NITROPHENYL)THIOUREA lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13N5O3S |
---|---|
Molecular Weight |
319.34 g/mol |
IUPAC Name |
1-ethyl-N-[(4-nitrophenyl)carbamothioyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H13N5O3S/c1-2-17-8-9(7-14-17)12(19)16-13(22)15-10-3-5-11(6-4-10)18(20)21/h3-8H,2H2,1H3,(H2,15,16,19,22) |
InChI Key |
JUSXJYMXSDCLLM-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.